molecular formula C10H10O2 B102203 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin CAS No. 19560-64-6

3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin

Cat. No.: B102203
CAS No.: 19560-64-6
M. Wt: 162.18 g/mol
InChI Key: BXQMNWLHBMJTGG-UHFFFAOYSA-N
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Description

3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin: is an organic compound with the molecular formula C₁₀H₁₀O₂ . It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of methylene precursors and dioxepine derivatives . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carbonyl compounds , while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential bioactivity . It may exhibit antimicrobial , antifungal , or antiviral properties , making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating infections or modulating biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It may be incorporated into polymers or coatings to enhance their properties .

Mechanism of Action

The mechanism of action of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is unique due to its specific molecular structure and reactivity . Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

CAS No.

19560-64-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-methylidene-1,5-benzodioxepine

InChI

InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2

InChI Key

BXQMNWLHBMJTGG-UHFFFAOYSA-N

SMILES

C=C1COC2=CC=CC=C2OC1

Canonical SMILES

C=C1COC2=CC=CC=C2OC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Catechol (5.09 g, 46.2 mmol) and potassium carbonate were combined in acetonitrile and heated to reflux for one hour. 2-Chloromethyl-3-chloro-1-propene (5.78 g, 46.2 mmol) was added and the reaction was continued at reflux for 24 hours. The solution was cooled to room temperature and filtered. The filtrate was evaporated and the residue was diluted with water and extracted with diethyl ether (3×). The combined organic solution was dried over MgSO4 and concentrated. Chromatography (2% ethyl ether in hexane) yielded 3-methylene-3,4-dihydro-2H-benzo[b][1,4]dioxepine as a colorless oil.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of catechol (4.4 g, 40 mmol), Cs2CO3 (27.7 g, 85 mmol) and 3-chloro-2 chloromethyl-prop-1-ene(5 g, 40 mmol) in DMF (80 mL) was striired overnight at rt. The reaction was partitioned between ether and water and the organic extract was washed with brine, dried (MgSO4), filtered and concentrated to 5.46 g (84%) of a yellow oil. MS 163 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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